2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a compound that belongs to the benzothiazole class . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific reaction involving chloroacetyl chloride has also been reported .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine can also promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
Antimicrobial and Cytotoxic Activities
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide derivatives have been investigated for their antimicrobial activity. A study found that certain derivatives showed significant antibacterial activity, as well as anticandidal effects against C. parapsilosis and C. glabrata. Additionally, these compounds displayed cytotoxic activity against various human and mouse cell lines, suggesting potential for cancer treatment (Dawbaa et al., 2021).
Psychotropic, Anti-inflammatory, and Anticancer Activities
Some N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamide derivatives exhibit significant psychotropic in vivo activities. They have shown high anti-inflammatory activity and selective cytotoxic effects on tumor cell lines, with some demonstrating antimicrobial actions. This research indicates the potential for these compounds in developing treatments for neurological disorders and cancer (Zablotskaya et al., 2013).
Antinociceptive Properties
Compounds derived from this compound have shown significant antinociceptive (pain-relieving) properties in various animal models. This suggests their potential use in developing new analgesic drugs (Önkol et al., 2004).
Corrosion Inhibition in Industrial Applications
Some benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These findings indicate potential applications in industrial settings to protect metal surfaces from corrosion (Hu et al., 2016).
Bioinformatic and Pathology Studies in Neurodegenerative Diseases
New Schiff bases derived from this compound were evaluated for their drug-like, pharmacokinetic, and pharmacodynamic properties. These compounds are potential candidates for treating neurodegenerative disorders like Alzheimer’s disease (Avram et al., 2021).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been discussed against the target dpre1 in the context of anti-tubercular activity .
Mode of Action
Biochemical Pathways
It’s known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the cyclo-oxygenase (COX) pathways .
Result of Action
Some benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .
Future Directions
The future directions for research on 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide and similar compounds could involve further exploration of their synthesis, characterization, and biological activity. This could lead to the development of more potent biologically active benzothiazole-based drugs .
Properties
IUPAC Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-6-3-4-8-9(5-6)16-11(13-8)14-10(15)7(2)12/h3-5,7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLQWPDMMNYPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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